4-Amino-1-naphthoic acid
Overview
Description
4-Amino-1-naphthoic acid is a compound with the molecular formula C11H9NO2 and a molecular weight of 187.2 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of this compound consists of a naphthalene core with an amino group at the 4-position and a carboxylic acid group at the 1-position . The InChI code for this compound is 1S/C11H9NO2/c12-10-6-5-9(11(13)14)7-3-1-2-4-8(7)10/h1-6H,12H2,(H,13,14) .
Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, it’s known that aminonaphthalenesulfonic acids, which are structurally similar, participate in various reactions .
Physical and Chemical Properties Analysis
This compound is a solid substance . It should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C .
Scientific Research Applications
Fluorimetric Indicator in Complexometric Titration
4-Amino-1-naphthoic acid derivatives, such as 4-[Bis(carboxymethyl)aminomethyl]-3-hydroxy-2-naphthoic acid, have been utilized as effective fluorimetric indicators for complexometric titration of calcium and magnesium. This application is particularly useful in the titrimetric determination of magnesium in silicate rocks (Clements, Read, & Sergeant, 1971).
Aryl Hydrocarbon Receptor Agonists/Antagonists
Studies on 1,4-Dihydroxy-2-naphthoic acid (1,4-DHNA), a microbial-derived metabolite, show that it binds the aryl hydrocarbon receptor (AhR) and exhibits anti-inflammatory activity in the gut. The research has demonstrated the structure-dependent AhR activity of hydroxyl/carboxy-substituted naphthoic acids, which is significant in biomedical research (Cheng et al., 2017).
Anion Sensing
1,8-Naphthalimide-based chemosensors, including those utilizing 4-amino-1,8-naphthalimide, have been developed for anion sensing. These are valuable in chemical analysis and environmental monitoring due to their long-wavelength absorption and emission properties (Duke et al., 2010).
Supramolecular Assemblies
2-Hydroxy-3-naphthoic acid forms supramolecular assemblies with various N-heterocycles through hydrogen bonds and aromatic stacking interactions. This property is important in the field of crystal engineering and molecular design (Pang et al., 2015).
Fluorescent Amino Acid Derivatives
Research on fluorescent analogs of this compound, like 4-ethoxymethylene-2-[1]-naphthyl-5(4H)-oxazolone, has led to the development of conjugates with amino acids. These have potential applications in biological imaging and diagnostics (Kóczán et al., 2001).
Sterically Constrained Protein Turn Models
Analogues of this compound, such as 8-aminomethyl-2-naphthoic acid, have been synthesized for constructing sterically constrained protein turn models, aiding in the understanding of protein structure and function (Ernest et al., 1990).
Safety and Hazards
Mechanism of Action
Target of Action
It’s worth noting that naphthamide derivatives, which are structurally similar to 4-amino-1-naphthoic acid, have been found to inhibit human monoamine oxidase (mao) and cholinesterase (che) enzymes .
Mode of Action
Naphthamide derivatives have been reported to exhibit a potent, reversible, and competitive inhibitory mode of action over human monoamine oxidase
Biochemical Pathways
It’s known that naphthoic acids can be formed as detoxification/biotransformation by-products during the degradation of methylnaphthalenes, phenanthrene, and anthracene . This suggests that this compound might be involved in similar biochemical pathways.
Pharmacokinetics
It’s predicted to have high gastrointestinal absorption and be able to permeate the blood-brain barrier . These properties could potentially impact its bioavailability and therapeutic efficacy.
Properties
IUPAC Name |
4-aminonaphthalene-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c12-10-6-5-9(11(13)14)7-3-1-2-4-8(7)10/h1-6H,12H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTCAZWRERBLCFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40332630 | |
Record name | 4-Amino-1-naphthoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40332630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32018-87-4 | |
Record name | 4-Amino-1-naphthoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40332630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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